Superior Tumor Growth Inhibition In Vivo vs. Cabozantinib
Anticancer Agent 45 (Compound 21) demonstrated significantly higher in vivo antitumor efficacy compared to the clinically approved c-Met inhibitor Cabozantinib [1]. This was assessed by the tumor growth inhibition rate in a relevant xenograft model. The quantified difference establishes Compound 21 as a more efficacious candidate for preclinical in vivo studies of c-Met-driven cancers.
| Evidence Dimension | In vivo tumor growth inhibition rate |
|---|---|
| Target Compound Data | 64.5% |
| Comparator Or Baseline | Cabozantinib: 47.9% |
| Quantified Difference | +16.6 percentage points (1.35-fold increase) |
| Conditions | A549 human lung cancer cell xenograft model in mice [1] |
Why This Matters
For in vivo studies, a 16.6 percentage point increase in tumor inhibition directly translates to more robust and potentially statistically significant efficacy data, reducing the number of animals required for a given effect size.
- [1] Zhang J, et al. Synthesis, bioevaluation and molecular dynamics of pyrrolo-pyridine benzamide derivatives as potential antitumor agents in vitro and in vivo. Eur J Med Chem. 2022 Apr 5;233:114215. View Source
